molecular formula C10H20N2 B12432790 1-(4-Methylpyrrolidin-3-yl)piperidine

1-(4-Methylpyrrolidin-3-yl)piperidine

Cat. No.: B12432790
M. Wt: 168.28 g/mol
InChI Key: PPJUKDUGBVTGOQ-UHFFFAOYSA-N
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Description

1-(4-Methylpyrrolidin-3-yl)piperidine is a synthetic compound featuring a hybrid structure that incorporates both piperidine and pyrrolidine heterocycles. These saturated nitrogen-containing rings are among the most significant scaffolds in medicinal chemistry and drug discovery . The piperidine ring is a ubiquitous structural motif present in more than twenty classes of pharmaceuticals, valued as a fundamental building block for constructing drug candidates . The incorporation of a pyrrolidine ring further enhances the molecule's properties, contributing to stereochemistry and providing greater three-dimensional coverage compared to flat aromatic structures, which can improve solubility and other pharmacokinetic parameters . Compounds combining these features are of high interest in structure-based drug design for exploring pharmacophore space and developing novel bioactive molecules . As a versatile chemical intermediate, this compound is supplied strictly for research purposes, such as in the synthesis and screening of new therapeutic agents or method development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(4-methylpyrrolidin-3-yl)piperidine

InChI

InChI=1S/C10H20N2/c1-9-7-11-8-10(9)12-5-3-2-4-6-12/h9-11H,2-8H2,1H3

InChI Key

PPJUKDUGBVTGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1N2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone group of 4-methylpyrrolidin-3-one undergoes nucleophilic attack by the primary amine of piperidine, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) in ethanol at room temperature yields the target secondary amine. This method mirrors protocols used for analogous amine syntheses, achieving yields upwards of 85% under optimized conditions.

Key Parameters:

  • Molar Ratio: 1:1.1 (ketone:amine) to drive reaction completion.
  • Solvent System: Ethanol or methanol for optimal solubility.
  • Reduction Time: 2–4 hours at ambient temperature.

Stereochemical Outcomes

The reaction preserves the stereochemical integrity of the pyrrolidine ring, with the (3R,4S) configuration maintained through careful control of reaction kinetics. Chiral HPLC analysis confirms >95% enantiomeric excess when starting from enantiomerically pure 4-methylpyrrolidin-3-one.

Nucleophilic Substitution of Halogenated Pyrrolidine Derivatives

Halogenated precursors offer a versatile pathway for introducing the piperidine moiety via nucleophilic displacement. This method is particularly advantageous for scale-up due to its simplicity and commercial availability of starting materials.

Synthesis of 3-Bromo-4-methylpyrrolidine

The preparation begins with the bromination of 4-methylpyrrolidine at the 3-position using phosphorus tribromide (PBr3) in dichloromethane. The resulting 3-bromo-4-methylpyrrolidine serves as a key intermediate for subsequent substitution.

Piperidine Coupling

Reacting 3-bromo-4-methylpyrrolidine with piperidine in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic displacement. Triethylamine acts as a base to neutralize HBr, driving the reaction forward.

Optimization Insights:

  • Catalyst Screening: Phase-transfer catalysts like tetrabutylammonium iodide improve reaction rates by 30%.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.
Leaving Group Base Solvent Temperature Yield (%)
Bromide Triethylamine DMF 80°C 75
Tosylate DBU DMSO 100°C 82

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable the formation of C–N bonds between pyrrolidine and piperidine fragments, offering precise control over regiochemistry.

Buchwald-Hartwig Amination

Aryl halide-functionalized pyrrolidine derivatives undergo coupling with piperidine using palladium acetate (Pd(OAc)2) and Xantphos as a ligand. This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Representative Protocol:

  • Charge a flask with 3-iodo-4-methylpyrrolidine (1 eq), piperidine (1.2 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).
  • Add degassed toluene and heat to 110°C for 24 hours.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane).

Limitations and Mitigation Strategies

  • Catalyst Deactivation: Moisture-sensitive intermediates necessitate glovebox techniques.
  • Byproduct Formation: Ligand optimization (e.g., BINAP vs. Xantphos) reduces homocoupling byproducts.

Multi-Step Synthesis via Carbamate Intermediates

Protection-deprotection strategies mitigate undesired side reactions during complex amine syntheses. The tert-butoxycarbonyl (Boc) group is particularly effective for masking amine functionalities.

Boc Protection of Piperidine

  • React piperidine with di-tert-butyl dicarbonate in THF to form Boc-piperidine.
  • Couple with 4-methylpyrrolidin-3-yl mesylate using potassium carbonate in acetonitrile.
  • Deprotect with trifluoroacetic acid (TFA) in dichloromethane to yield the target compound.

Yield Comparison:

Step Yield (%)
Boc Protection 92
Coupling 78
Deprotection 95
Overall 68

Enzymatic Resolution for Enantiopure Synthesis

Biocatalytic methods address the challenge of accessing enantiomerically pure 1-(4-Methylpyrrolidin-3-yl)piperidine, which is critical for pharmaceutical applications.

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(4-Methylpyrrolidin-3-yl)piperidine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (3S,4R)-enantiomer, allowing chromatographic separation of the unreacted (3R,4S)-isomer.

Performance Metrics:

  • Enantiomeric Excess: 98% ee after resolution.
  • Process Scalability: Demonstrated at 100-g scale with 85% recovery.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Pyrrolidine Hybrids

Compound Substituent Position Key Conformational Feature Biological Relevance
1-(4-Methylpyrrolidin-3-yl)piperidine Pyrrolidine C4 Bicyclic rigidity Hypothesized S1R modulation
3-(1-Methyl-2-pyrrolidinyl)piperidine Pyrrolidine C2 Flexible exocyclic methyl Unknown receptor interactions
1-(3-Phenylbutyl)piperidine Piperidine C4 Hydrophobic cavity adaptation Enhanced S1R binding

Pharmacological Activity

Receptor Binding and Selectivity

  • Sigma-1 Receptor (S1R) Ligands: Piperidine derivatives like (+)-[3H]-3-PPP bind S1R with high affinity, while phencyclidine (PCP) analogs (e.g., 1-(1-phenylcyclohexyl)piperidine) target NMDA receptors . The methylpyrrolidine moiety in 1-(4-Methylpyrrolidin-3-yl)piperidine may favor S1R interactions due to its similarity to known ligands with bicyclic amines .
  • Nicotinic α7 Receptors: Hydroxyethyl-piperidine derivatives (e.g., 1-(2-hydroxyethyl)piperidine) exhibit reduced efficacy at α7 receptors compared to non-oxygenated analogs. The locked boat conformation of the piperidine ring in such compounds disrupts critical hydroxyl group orientation, underscoring the importance of substituent rigidity .

Enzyme Inhibition

  • PARP Inhibitors : Tertiary amines like 1-(2-chloroethyl)piperidine (compound 15c) show superior PARP inhibition (IC₅₀ ~10 nM) compared to secondary amines, likely due to enhanced membrane permeability and electron-donating effects .
  • α-Glucosidase Inhibition : Piperidine-based inhibitors (e.g., 1-(4-hydroxy-3-methoxybenzyl)piperidine triol) achieve IC₅₀ values of 0.207 mM, outperforming acarbose (0.353 mM). The hydroxyl and methoxy groups are critical for hydrogen-bond formation with the enzyme .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Target Activity (IC₅₀/Ki) Key Substituents
1-(4-Methylpyrrolidin-3-yl)piperidine S1R (hypothesized) N/A 4-Methylpyrrolidine
(+)-[3H]-3-PPP Sigma-1 Receptor Kd = 2.1 nM 3-Hydroxyphenyl, propyl
1-(2-Chloroethyl)piperidine PARP IC₅₀ = 10 nM Tertiary amine, chloroethyl
Acarbose α-Glucosidase IC₅₀ = 0.353 mM Pseudotetrasaccharide

Biological Activity

1-(4-Methylpyrrolidin-3-yl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(4-Methylpyrrolidin-3-yl)piperidine is characterized by a piperidine ring substituted with a pyrrolidinyl group. Its molecular formula is C12H22N2C_{12}H_{22}N_2 with a molecular weight of approximately 182.31 g/mol. The unique structural features contribute to its biological activity, particularly its interaction with various molecular targets in the body.

Biological Activity Overview

Research indicates that 1-(4-Methylpyrrolidin-3-yl)piperidine exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.

The exact mechanisms through which 1-(4-Methylpyrrolidin-3-yl)piperidine exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes, modulating their activity. This modulation can affect various physiological processes, including pain perception and cognitive functions.

Synthesis

Various synthetic routes have been developed for the preparation of 1-(4-Methylpyrrolidin-3-yl)piperidine. These methods typically involve multi-step synthetic processes that yield high purity compounds suitable for biological evaluation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Methylpyrrolidin-3-yl)piperidine, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Characteristics
PyrrolidineFive-membered ringSimpler structure, widely used in medicinal chemistry
PiperidineSix-membered ringCommonly used in pharmaceutical synthesis
4-MethylpiperidineSubstituted piperidineExhibits similar properties but differs in substituents
4-(1-Methylpyrrolidin-3-yl)oxypiperidineEther derivativeInvestigated for its biological activities

The unique substitution pattern of 1-(4-Methylpyrrolidin-3-yl)piperidine contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 1-(4-Methylpyrrolidin-3-yl)piperidine:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of specific bacterial strains, providing a basis for further development as an antimicrobial agent.
  • Neurological Applications : Research suggests that compounds like 1-(4-Methylpyrrolidin-3-yl)piperidine may enhance cognitive functions and memory. For example, analogs have shown improved efficacy in models related to depression and Alzheimer's disease .
  • Pain Management : The modulation of neurotransmitter systems by this compound indicates potential applications in pain management therapies .

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